molecular formula C31H46N2O2 B10851377 3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol

3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol

Cat. No.: B10851377
M. Wt: 478.7 g/mol
InChI Key: SKYWWOFBHWQWFU-UHFFFAOYSA-N
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Description

3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol is a complex organic compound characterized by its azepane ring structures linked to phenolic and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare this compound, a multi-step synthesis is typically employed, involving the formation of azepane rings followed by the introduction of ethyl groups and phenolic substituents. Common reaction conditions include the use of strong bases and solvents such as toluene or dimethylformamide to facilitate nucleophilic substitution and cyclization reactions. Precise control of temperature and pH is crucial to ensure high yield and purity.

Industrial Production Methods

While laboratory synthesis offers detailed insight, industrial production leverages continuous flow reactors to maintain consistent reaction conditions, improving scalability and reducing impurities. Catalysts such as palladium or platinum compounds may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to introduce carbonyl groups or further functionalize the phenolic ring.

  • Reduction: Reductive reactions may target the azepane rings, potentially altering their substituents or ring size.

  • Substitution: Halogenation or alkylation can modify the phenol ring, producing derivatives with varied properties.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminium hydride, sodium borohydride.

  • Substitution: Alkyl halides, acid chlorides under basic conditions.

Major Products

  • Oxidation: Ketones, quinones.

  • Reduction: Simplified azepane derivatives.

  • Substitution: Halogenated or alkylated phenols.

Scientific Research Applications

3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol has a broad spectrum of applications:

  • Chemistry: As a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: Potential use in designing molecules that interact with specific biological pathways, particularly in enzyme inhibition or receptor binding studies.

  • Medicine: Investigated for therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.

  • Industry: Utilized in the development of advanced polymers and materials with unique mechanical properties.

Mechanism of Action

This compound's mechanism of action is primarily influenced by its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The phenolic group can engage in hydrogen bonding with active site residues of enzymes, while the azepane rings provide structural stability and specificity in binding. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to the compound's observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylazepan-1-yl]phenol

  • 3-Ethylazepan-1-yl]phenol

  • 3-(3-Hydroxyphenyl)azepan-1-yl]phenol

Uniqueness

Compared to its similar compounds, 3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol stands out due to its dual azepane rings, which confer enhanced binding capabilities and structural complexity, making it a versatile candidate in various scientific research applications.

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Properties

Molecular Formula

C31H46N2O2

Molecular Weight

478.7 g/mol

IUPAC Name

3-[3-ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol

InChI

InChI=1S/C31H46N2O2/c1-3-30(26-12-9-14-28(34)22-26)16-5-7-18-32(24-30)20-11-21-33-19-8-6-17-31(4-2,25-33)27-13-10-15-29(35)23-27/h9-10,12-15,22-23,34-35H,3-8,11,16-21,24-25H2,1-2H3

InChI Key

SKYWWOFBHWQWFU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCN(C1)CCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Origin of Product

United States

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